(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid
CAS No.: 294634-37-0
Cat. No.: VC4572161
Molecular Formula: C12H11NO5
Molecular Weight: 249.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294634-37-0 |
|---|---|
| Molecular Formula | C12H11NO5 |
| Molecular Weight | 249.222 |
| IUPAC Name | (Z)-4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C12H11NO5/c14-11(3-4-12(15)16)13-6-8-1-2-9-10(5-8)18-7-17-9/h1-5H,6-7H2,(H,13,14)(H,15,16)/b4-3- |
| Standard InChI Key | ZDBQEQPDCXCIKE-ARJAWSKDSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (Z)-4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobut-2-enoic acid, with a molecular formula of C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol . The Z-configuration of the α,β-unsaturated double bond is critical for its stereochemical stability and interaction with biological targets.
Structural Components
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Benzodioxole moiety: A 1,3-benzodioxol-5-yl group contributes aromaticity and potential π-π stacking interactions.
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α,β-unsaturated amide: The conjugated system (C=C–C=O) enables Michael addition reactivity and electron-deficient character.
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Carboxylic acid terminus: Enhances solubility in polar solvents and permits salt formation .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 294634-37-0 | |
| Molecular Formula | C₁₂H₁₁NO₅ | |
| Molecular Weight | 249.22 g/mol | |
| SMILES Notation | C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C\C(=O)O | |
| InChIKey | ZDBQEQPDCXCIKE-ARJAWSKDSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzodioxole core. A common approach includes:
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Mannich reaction: Condensation of 1,3-benzodioxol-5-ylmethanamine with maleic anhydride to form the α,β-unsaturated amide backbone.
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Stereochemical control: Use of chiral catalysts or controlled pH to favor the Z-isomer.
Reaction conditions (temperature: 60–80°C, solvent: tetrahydrofuran/water mixtures) are optimized to prevent isomerization to the E-configuration.
Table 2: Representative Synthesis Parameters
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 1,3-Benzodioxol-5-ylmethanamine + Maleic anhydride | THF/H₂O, 70°C, 12 hr | 65–72 |
| 2 | Acid-catalyzed cyclization | HCl (1M), reflux, 6 hr | 85–90 |
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents.
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Spectroscopic validation:
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited (log P = 0.8), but forms soluble sodium salts at pH >7 .
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Stability: Degrades under strong acidic/basic conditions via hydrolysis of the dioxole ring or amide bond.
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| log P (XLogP3) | 0.8 | Computed |
| Hydrogen Bond Donors | 2 | PubChem |
| Topological Polar SA | 84.9 Ų | Cactvs |
| Rotatable Bonds | 4 |
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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The benzodioxole group enhances membrane permeability, while the α,β-unsaturated amide acts as a Michael acceptor for covalent binding to cysteine residues in target proteins.
Applications and Industrial Relevance
Medicinal Chemistry
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Lead compound: Serves as a scaffold for developing protease inhibitors and kinase modulators.
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Drug delivery: Carboxylic acid group enables conjugation to nanoparticles for targeted therapies.
Materials Science
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Polymer precursors: Participates in radical polymerization to create bioactive hydrogels.
Future Directions
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Toxicology studies: Acute and chronic toxicity profiles remain uncharacterized.
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Synthetic optimization: Explore biocatalytic routes to improve stereoselectivity.
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Formulation development: Nanoencapsulation to enhance bioavailability.
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